molecular formula C13H14N2O B3349184 2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one CAS No. 20785-90-4

2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one

Cat. No.: B3349184
CAS No.: 20785-90-4
M. Wt: 214.26 g/mol
InChI Key: SLBVJFJRQVEPQD-UHFFFAOYSA-N
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Description

2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by its fused ring structure, which includes a pyridine ring and an indole ring The presence of methyl groups at positions 2 and 9 adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one can be achieved through several synthetic routes. One common method involves the condensation of N-allyl amines with dienes, catalyzed by second-generation Grubbs catalyst (ruthenium catalysts) under heating conditions . This reaction typically yields the desired compound with a yield ranging from 57% to 85%.

Another approach involves the Fischer indole synthesis, where optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This method has been reported to yield the corresponding tricyclic indole in good yield (84%).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridoindole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized pyridoindole compounds.

Scientific Research Applications

2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s anti-cancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one can be compared with other similar compounds, such as:

    2,7-Dimethylpyrrolo[3,4-b]indole: Similar in structure but differs in the position of methyl groups.

    9-Methyl-3,4-dihydropyrido[3,4-b]indol-1-one: Lacks one methyl group compared to the target compound.

    2,9-Dimethyl-1,4-dihydropyrido[3,4-b]indole: Differs in the degree of hydrogenation.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which contribute to its diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-14-8-7-10-9-5-3-4-6-11(9)15(2)12(10)13(14)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBVJFJRQVEPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315720
Record name 2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20785-90-4
Record name NSC296533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,9-dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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